molecular formula C4H8MgN2O4 B084483 Magnesium glycinate CAS No. 14783-68-7

Magnesium glycinate

Cat. No. B084483
CAS RN: 14783-68-7
M. Wt: 172.42 g/mol
InChI Key: AACACXATQSKRQG-UHFFFAOYSA-L
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Patent
US04021536

Procedure details

Magnesium glycinate was prepared by reacting 3 g. of basic magnesium carbonate (26.1% Mg) with 5 g. of glycine in 40 g. of H2O, while agitating at 75° C. for one half hour. To the cooled slurry was added 100 g. of 33-1/3% zirconyl hydroxychloride solution (4.4% Zr) with agitation. After 15 minutes of stirring, the solution cleared and had a pH of 3.4. The product was oven-dried at 50° C. under a vacuum of 35 cm. of Hg, and found to contain 2.06% Mg, 36.9% Zr, and 13.1% glycine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Magnesium glycinate

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Mg+2:5].[NH2:6][CH2:7][C:8]([OH:10])=[O:9].OCl>O>[NH2:6][CH2:7][C:8]([O-:10])=[O:9].[Mg+2:5].[NH2:6][CH2:7][C:8]([O-:10])=[O:9] |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After 15 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the cooled slurry was added 100 g
CUSTOM
Type
CUSTOM
Details
The product was oven-dried at 50° C. under a vacuum of 35 cm. of Hg

Outcomes

Product
Details
Reaction Time
15 min
Name
Magnesium glycinate
Type
product
Smiles
NCC(=O)[O-].[Mg+2].NCC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.